

Application Notes and Protocols: Measuring UCM-1306 Efficacy with cAMP Accumulation Assays

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Compound of Interest		
Compound Name:	UCM-1306	
Cat. No.:	B11934557	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

UCM-1306 is a potent and orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R).[1][2][3] As a PAM, **UCM-1306** enhances the maximal effect of the endogenous agonist, dopamine (DA), without exhibiting intrinsic agonist activity.[1][3][4] This makes it a promising therapeutic candidate for conditions like Parkinson's disease, where it could potentiate the action of endogenous dopamine in a more physiological manner.[1][3]

The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Its activation by an agonist like dopamine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Therefore, measuring the intracellular accumulation of cAMP is a direct and reliable method to quantify the activity of the D1 receptor and to assess the efficacy of compounds like **UCM-1306** that modulate its function.

These application notes provide a detailed protocol for determining the efficacy of **UCM-1306** using a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP accumulation assay, a common method for such evaluations.[1][5]

Signaling Pathway

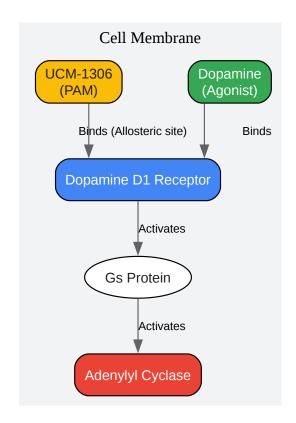


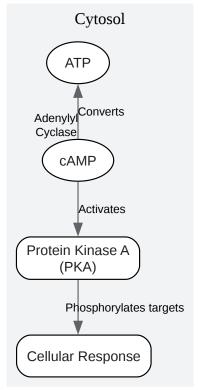
Methodological & Application

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The activation of the dopamine D1 receptor by dopamine initiates a signaling cascade that results in the production of cAMP. **UCM-1306**, as a positive allosteric modulator, binds to a site on the receptor distinct from the dopamine binding site and enhances the receptor's response to dopamine, leading to a greater accumulation of cAMP.











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References

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